molecular formula C23H29NO7 B6507310 {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate CAS No. 1795031-13-8

{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate

Cat. No.: B6507310
CAS No.: 1795031-13-8
M. Wt: 431.5 g/mol
InChI Key: XVGOCROHNCAUIE-UHFFFAOYSA-N
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Description

{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both carbamoyl and benzoate functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the carbamoyl intermediate: This step involves the reaction of 3,4-diethoxyphenyl ethylamine with a suitable carbamoylating agent under controlled conditions.

    Esterification: The carbamoyl intermediate is then reacted with 2,3-dimethoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or benzoate groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • {[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate
  • {[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 3,4-dimethoxybenzoate

Uniqueness

{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}methyl 2,3-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[2-[2-(3,4-diethoxyphenyl)ethylamino]-2-oxoethyl] 2,3-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO7/c1-5-29-18-11-10-16(14-20(18)30-6-2)12-13-24-21(25)15-31-23(26)17-8-7-9-19(27-3)22(17)28-4/h7-11,14H,5-6,12-13,15H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOCROHNCAUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)COC(=O)C2=C(C(=CC=C2)OC)OC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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